C19H12FN5O2S

Description

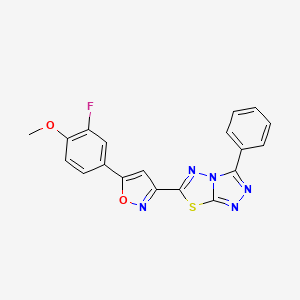

C₁₉H₁₂FN₅O₂S is a fluorinated heterocyclic compound containing nitrogen, oxygen, and sulfur atoms.

Properties

Molecular Formula |

C19H12FN5O2S |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

5-(3-fluoro-4-methoxyphenyl)-3-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole |

InChI |

InChI=1S/C19H12FN5O2S/c1-26-15-8-7-12(9-13(15)20)16-10-14(24-27-16)18-23-25-17(21-22-19(25)28-18)11-5-3-2-4-6-11/h2-10H,1H3 |

InChI Key |

ZGVDHBDSZBMJRT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves multiple steps, including the formation of the oxadiazole ring and the pyrazolo[1,5-a]pyrazin-4-one core. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent environments to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups or atoms into the molecule .

Scientific Research Applications

5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between C₁₉H₁₂FN₅O₂S and related compounds based on evidence-derived data:

*Estimated based on structural analogs.

Key Findings:

Bioactivity Potential: C₁₉H₁₂FN₅O₂S’s higher nitrogen content (5 N atoms) may enhance binding to bacterial enzymes compared to C₁₂H₁₂N₂S (2 N atoms) . The fluorine atom in both C₁₉H₁₂FN₅O₂S and C₁₀H₁₀FN₃ improves metabolic stability, but the former’s sulfur group could confer unique P-gp substrate properties, reducing efflux in drug-resistant pathogens .

Solubility and Permeability :

- C₁₉H₁₂FN₅O₂S’s larger polar surface area (110 Ų estimated) suggests lower intestinal absorption than C₁₀H₁₀FN₃ (polar surface area: 58 Ų) .

- Its LogP (~2.5) balances lipophilicity for membrane penetration without excessive hydrophobicity.

Synthetic Challenges :

- The synthesis of C₁₉H₁₂FN₅O₂S likely requires multi-step reactions (similar to C₁₂H₁₂N₂S’s platinum-catalyzed hydrogenation ), but fluorine incorporation demands specialized reagents (e.g., fluorinated intermediates as in C₁₀H₁₀FN₃ synthesis ).

Mechanistic and Functional Divergence

- Enzyme Inhibition : C₁₉H₁₂FN₅O₂S’s thioether group may target cysteine proteases, whereas C₁₀H₁₀FN₃’s pyrazole ring is more suited for kinase inhibition .

- Antimicrobial Spectrum: Fluorinated compounds like C₁₉H₁₂FN₅O₂S often exhibit broader-spectrum activity than non-fluorinated analogs (e.g., C₁₂H₁₂N₂S) due to enhanced cellular uptake .

Biological Activity

The compound with the molecular formula C19H12FN5O2S is a thiadiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and potential as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Carbon (C) : 19

- Hydrogen (H) : 12

- Fluorine (F) : 1

- Nitrogen (N) : 5

- Oxygen (O) : 2

- Sulfur (S) : 1

Molecular Weight

The molecular weight of this compound is approximately 393.39 g/mol .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent, particularly through its inhibition of cyclin-dependent kinases (CDKs). CDK2 is a significant target for cancer therapy, as it plays a crucial role in cell cycle regulation.

Key Findings:

- The compound exhibited notable inhibitory activity against CDK2 with an IC50 value of 26.24 nM , outperforming standard inhibitors like Staurosporine (IC50 = 38.5 nM) .

- It induced apoptosis in breast cancer cell lines MDA-MB-231 and MCF-7, increasing total apoptosis by approximately 32.0% compared to control .

The binding interactions of the compound with CDK2 were elucidated through docking simulations, revealing significant hydrophobic interactions and hydrogen bonding that stabilize the complex . The incorporation of a methoxy group was crucial for enhancing binding affinity.

Antibacterial Activity

The antibacterial properties of this compound were evaluated against various gram-positive and gram-negative bacteria.

In Vitro Studies:

- The compound displayed significant antibacterial activity against:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus.

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhimurium.

Table 1 summarizes the antibacterial activity against selected bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Significant |

| Bacillus subtilis | Moderate |

| Micrococcus luteus | Significant |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

| Salmonella typhimurium | Moderate |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that modifications to the thiadiazole ring and the introduction of substituents significantly influenced biological activity. Compounds with specific substitutions showed enhanced potency against both cancer cell lines and bacterial strains .

Case Study 1: Anticancer Efficacy

A recent case study examined the effects of this compound on breast cancer cells. The study utilized both in vitro assays and molecular docking techniques to assess the compound's efficacy in inducing cell death through apoptosis.

Results:

- Increased apoptosis rates were observed in treated cell lines.

- Molecular docking confirmed strong binding affinities with CDK2, supporting the compound's potential as a therapeutic agent.

Case Study 2: Antibacterial Application

Another case study focused on evaluating the antibacterial effects of this compound against hospital-acquired infections caused by resistant bacterial strains.

Findings:

- The compound demonstrated significant activity against resistant strains, suggesting its potential use in treating infections where conventional antibiotics fail.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.